1,2-Dimethyl-N~4~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1H-imidazole-4-sulfonamide
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Overview
Description
1,2-Dimethyl-N~4~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1H-imidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-N~4~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1H-imidazole-4-sulfonamide typically involves multi-step organic reactions. The starting materials might include imidazole derivatives, sulfonyl chlorides, and quinoline derivatives. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-N~4~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Reduction: This reaction could involve the removal of oxygen atoms or the addition of hydrogen atoms, potentially changing the compound’s properties.
Substitution: This reaction might involve the replacement of one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions would typically involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized derivative, while reduction might yield a more reduced form of the compound.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a tool for studying biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly for diseases where imidazole derivatives have shown efficacy.
Industry: As a component in the manufacture of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-N~4~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1H-imidazole-4-sulfonamide would likely involve interactions with specific molecular targets, such as enzymes or receptors. These interactions might modulate biological pathways, leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other imidazole derivatives with sulfonamide and quinoline moieties. Examples could include:
- 1,2-Dimethyl-N~4~-(2-oxo-1-propyl-1,2,3,4-tetrahydro-6-quinolinyl)-1H-imidazole-4-sulfonamide analogs with different substituents.
- Other imidazole-sulfonamide derivatives with varying biological activities.
Uniqueness
The uniqueness of this compound might lie in its specific combination of functional groups, which could confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
1,2-dimethyl-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c1-4-9-21-15-7-6-14(10-13(15)5-8-17(21)22)19-25(23,24)16-11-20(3)12(2)18-16/h6-7,10-11,19H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJAUBFGNVDTNKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CN(C(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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